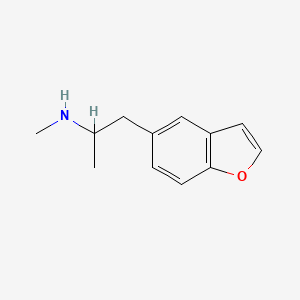

1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

Description

Contextualization within Novel Psychoactive Substances (NPS)

5-MAPB is classified as a Novel Psychoactive Substance (NPS). caymanchem.comresearchgate.net NPS are substances of abuse, available in pure form or as preparations, that are not controlled by international drug conventions but may present a public health threat. unodc.org The term "new" signifies that these substances have recently become available in specific markets, rather than being entirely new inventions. unodc.org The rapid emergence and chemical diversity of NPS, including compounds like 5-MAPB, pose a continuous challenge for public health and regulatory systems worldwide. unodc.orgresearchgate.net

First appearing on the recreational drug market around 2010, 5-MAPB is considered a "designer drug," created to mimic the effects of controlled substances like MDMA. chemicalroute.comnih.gov Its availability, often through online vendors, has contributed to its prevalence. chemicalroute.com The rise of NPS such as the benzofuran (B130515) class, to which 5-MAPB belongs, reflects an ongoing trend of creating structural analogs of known illicit drugs to navigate existing drug laws. nih.gov

Chemical Classification and Structural Analogs

5-MAPB holds a dual chemical classification, belonging to both the substituted phenethylamine (B48288) and benzofuran classes. smolecule.comchemicalroute.com Its molecular formula is C₁₂H₁₅NO. wikipedia.orgnih.gov The structure consists of a benzofuran core—a fusion of a benzene (B151609) ring and a furan (B31954) ring—with an N-methylpropan-2-amine side chain attached at the fifth position of the benzofuran moiety. smolecule.com

5-MAPB is a derivative of phenethylamine. chemicalroute.com The core of amphetamine-class molecules is a phenethylamine structure, which features a phenyl ring connected to an amino group via an ethyl chain. 5-MAPB fits this description, and due to its N-methylated and alpha-methylated ethylamine (B1201723) chain, it can also be considered a derivative of methamphetamine. chemicalroute.com A variety of new psychoactive phenethylamines with different aromatic ring substitutions have been studied to understand their effects on dopamine (B1211576) and serotonin (B10506) systems. sci-hub.se

5-MAPB is a prominent member of the substituted benzofuran class of chemicals. chemicalroute.com This class is known for producing entactogenic effects. chemicalroute.com The defining feature is the benzofuran ring system, which replaces the methylenedioxy-substituted phenyl ring found in compounds like MDMA. wmich.edu Other related benzofuran derivatives that have been subjects of research include:

5-APB (5-(2-aminopropyl)benzofuran) : The N-demethylated metabolite of 5-MAPB. wmich.edunih.gov

6-APB (6-(2-aminopropyl)benzofuran) : A positional isomer of 5-APB. researchgate.net

5-EAPB (1-(Benzofuran-5-yl)-N-ethylpropan-2-amine) : An ethylated analog. nih.gov

5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) : A dihydrobenzofuran analog. wikipedia.org

The position of the side chain on the benzofuran ring is a key factor in the compound's activity.

5-MAPB is structurally and pharmacologically similar to 3,4-Methylenedioxymethamphetamine (MDMA), which has led to its investigation as a potential MDMA analog in research settings. wikipedia.orgwmich.edu The primary structural difference is the replacement of MDMA's 3,4-methylenedioxyphenyl ring with a benzofuran ring in 5-MAPB. wmich.edu This modification is believed to be responsible for differences in potency and effect profiles. wmich.edu

Research indicates that 5-MAPB, like MDMA, functions as a monoamine releasing agent, affecting serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). wikipedia.orgnih.gov However, studies show significant differences in their potency and selectivity. In vitro studies using rat brain synaptosomes have demonstrated that 5-MAPB acts as a serotonin–norepinephrine–dopamine releasing agent. wikipedia.org One study found its EC₅₀ values for inducing monoamine release to be 64 nM for serotonin, 24 nM for norepinephrine, and 41 nM for dopamine. wikipedia.org Another study noted that 5-MAPB and its metabolite 5-APB are releasers at SERT, NET, and DAT with a potency approximately three times greater than MDMA. researchgate.net

The table below summarizes the monoamine transporter releasing activity for 5-MAPB and MDMA from a comparative study.

Table 1: Monoamine Releaser Potency (EC₅₀, nM) in Rat Brain Synaptosomes EC₅₀ (half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum. A lower value indicates greater potency.

| Compound | SERT (Serotonin) | NET (Norepinephrine) | DAT (Dopamine) |

|---|---|---|---|

| 5-MAPB | 64 | 24 | 41 |

| MDMA | 2400 | 710 | 1600 |

Data sourced from multiple studies. wikipedia.orgpsychedelicreview.com

In vivo microdialysis studies in mice have further highlighted these differences. One such study showed that 5-MAPB significantly increased extracellular levels of serotonin and dopamine in the mouse striatum to a greater extent than MDMA. wmich.edunih.gov The effects of 5-MAPB on monoamine levels were found to be qualitatively similar to MDMA, with a more pronounced increase in serotonin compared to dopamine. nih.gov Furthermore, the metabolite of 5-MAPB, 5-APB, was found to be a more efficacious serotonin releaser than 5-MAPB itself. wmich.edu

The table below presents findings on the transporter inhibition and release for the enantiomers of 5-MAPB.

Table 2: Monoamine Release of 5-MAPB Enantiomers (EC₅₀, nM) This assay utilized Chinese hamster ovary (CHO) cells expressing human monoamine transporters.

| Compound | SERT (Serotonin) | DAT (Dopamine) | DAT/SERT Ratio |

|---|---|---|---|

| (S)-5-MAPB | 67 | 258 | 0.26 |

| (RS)-5-MAPB | 90 | 459 | 0.20 |

| (R)-5-MAPB | 184 | 1951 | 0.09 |

Data sourced from a study using CHO cells. wikipedia.org

In addition to its action on monoamine transporters, 5-MAPB also acts as a partial agonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. chemicalroute.comwikipedia.org Preclinical behavioral studies, such as drug discrimination tests in rats, have been used to compare the subjective effects of these compounds. In these studies, rats trained to recognize MDMA also substituted for 5-MAPB, suggesting similar interoceptive effects. researchgate.netwmich.edunih.gov Specifically, (R)-5-MAPB was found to be more potent than its (S)-enantiomer in substituting for MDMA. wmich.edu These findings support the characterization of 5-MAPB as being neurochemically analogous to MDMA. wmich.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12/h3-6,8-9,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVRTIPCNFERHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017189 | |

| Record name | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-77-8 | |

| Record name | 1-(Benzofuran-5-yl)-N-methylpropan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MAPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N-METHYL-2-AMINOPROPYL)BENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW34GUY2OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors of 1 Benzofuran 5 Yl N Methylpropan 2 Amine

Historical Context of Benzofuran (B130515) Synthesis in Research

The history of benzofuran synthesis dates back to 1870, when William Henry Perkin first reported the formation of the benzofuran ring. nih.govjocpr.comacs.org Perkin's method, now known as the Perkin rearrangement, involved the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) base to yield a benzofuran. nih.govwikipedia.org This reaction proceeds through the base-catalyzed opening of the lactone ring, which is then followed by an intramolecular nucleophilic substitution to form the five-membered furan (B31954) ring fused to the benzene (B151609) ring. nih.gov

Initially, benzofuran itself was also identified as a component of coal tar, from which it could be extracted. tandfonline.com This naturally occurring source provided an early, albeit impure, supply of the parent compound for initial studies. These foundational discoveries established benzofuran as a key heterocyclic scaffold, paving the way for extensive research into its derivatives and their properties. nih.govacs.org

General Synthetic Approaches for Benzofuran Derivatives in Laboratory Settings

The construction of the benzofuran core is a central theme in heterocyclic chemistry, with numerous methods developed to afford substituted derivatives. These strategies can be broadly categorized into intramolecular and intermolecular cyclizations, often employing metal catalysis.

One of the most powerful and widely used approaches involves transition metal catalysis, particularly with palladium. Palladium-catalyzed methods offer high efficiency and functional group tolerance. tandfonline.comrsc.orgacs.orgrsc.orgnih.gov Key palladium-catalyzed strategies include:

Sonogashira Coupling: This involves the coupling of ortho-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org

C-H Activation/Oxidation: This modern approach allows for the direct formation of the benzofuran ring from precursors like 2-hydroxystyrenes and iodobenzenes, avoiding the need for pre-functionalized starting materials. rsc.org

Enolate Arylation: A one-pot synthesis can be achieved through the palladium-catalyzed arylation of enolates with ortho-bromophenols, followed by an acid-catalyzed cyclization. acs.org

Heck-Type Reactions: An intramolecular Heck reaction can be employed to cyclize suitable precursors, forming the C2-C3 bond of the furan ring. nih.gov

Copper-catalyzed reactions also represent a significant class of synthetic methods for benzofuran derivatives. These reactions often proceed under milder conditions and can be more cost-effective than their palladium-catalyzed counterparts. nih.govacs.orgnih.gov For instance, a one-pot synthesis involving ortho-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst provides a green and efficient route to benzofurans. nih.govacs.org

Another classical and versatile method for constructing the benzofuran skeleton is the Diels-Alder reaction . acs.orgnih.govresearchgate.nettandfonline.com In this approach, a substituted furan acts as the diene, reacting with a dienophile. The resulting adduct can then be aromatized to yield the benzofuran ring system. acs.orgtandfonline.com The regioselectivity of the Diels-Alder reaction can be controlled by the nature of the substituents on both the furan and the dienophile. acs.orgnih.gov

Other notable methods include intramolecular cyclizations catalyzed by Brønsted acids and base-catalyzed reactions like the Rap-Stoermer reaction, which involves the condensation of α-haloketones with salicylaldehydes. nih.gov

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Palladium-Catalyzed Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | Pd complex (e.g., (PPh₃)PdCl₂), CuI (co-catalyst) | Coupling of an alkyne with an iodophenol followed by intramolecular cyclization. nih.govacs.org |

| Palladium-Catalyzed C-H Activation | 2-Hydroxystyrenes, Iodobenzenes | Pd catalyst | Direct formation of the benzofuran ring via a C-H activation and oxidation tandem reaction. rsc.org |

| Copper-Catalyzed One-Pot Synthesis | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide (CuI) | A multi-component reaction that forms the benzofuran ring in a single step. nih.govacs.org |

| Diels-Alder Reaction | Substituted Furans, Dienophiles | Thermal or Lewis Acid | [4+2] cycloaddition followed by aromatization to form the benzofuran structure. acs.orgtandfonline.com |

| Perkin Rearrangement | 2-Halocoumarins | Hydroxide Base (e.g., NaOH) | The historical first synthesis, involving a ring contraction of a coumarin (B35378) derivative. nih.govwikipedia.org |

Derivatization from 1-(benzofuran-5-yl)propan-2-amine (5-APB)

The synthesis of 1-(benzofuran-5-yl)-N-methylpropan-2-amine is achieved through the derivatization of its primary amine precursor, 1-(benzofuran-5-yl)propan-2-amine (5-APB). This transformation is a straightforward N-methylation of a primary amine. Several established synthetic methodologies can be employed for this purpose, with reductive amination being a prominent and effective strategy.

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. nrochemistry.comjk-sci.comwikipedia.org This reaction utilizes an excess of formic acid and formaldehyde (B43269) to convert a primary amine, such as 5-APB, into the corresponding tertiary amine with two methyl groups, or in this case, the N-methyl derivative. nrochemistry.comyoutube.com The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated amine. nrochemistry.comwikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.org

| Reaction | Reagents | Mechanism Highlights | Key Advantage |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Formation of an iminium ion, followed by hydride transfer from formic acid. nrochemistry.comwikipedia.org | Prevents the formation of quaternary ammonium salts. wikipedia.org |

| General Reductive Amination | Formaldehyde (CH₂O) or other carbonyl compound, Reducing Agent | Formation of an imine or iminium ion, followed by reduction. organic-chemistry.orgsigmaaldrich.com | Wide variety of reducing agents can be used, allowing for optimization. organic-chemistry.org |

Beyond the classical Eschweiler-Clarke conditions, other reductive amination protocols can also be employed. These methods generally involve the reaction of the primary amine with formaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be utilized, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C). organic-chemistry.orgsigmaaldrich.com The choice of reducing agent can be tailored based on the specific substrate and desired reaction conditions. For instance, sodium cyanoborohydride is particularly effective for reductive aminations as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. sigmaaldrich.com

Transition metal catalysts, such as those based on ruthenium or iridium, have also been developed for the N-methylation of amines using methanol (B129727) as the C1 source. nih.govacs.org These methods are considered green alternatives as they often proceed with high atom economy, producing water as the only byproduct. nih.gov

Advanced Pharmacological Profiling of 1 Benzofuran 5 Yl N Methylpropan 2 Amine

Monoamine Transporter Interactions

5-MAPB demonstrates a significant interaction with monoamine transporters, acting as both a releasing agent and a reuptake inhibitor for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgnih.gov This dual mechanism contributes to its distinct psychoactive effects. The compound is a substrate-type releaser at all three transporters with nanomolar potencies. open-foundation.org

Serotonin Transporter (SERT) Modulation

5-MAPB shows potent activity at the serotonin transporter (SERT). It acts as a substrate for SERT, leading to the release of serotonin. wikipedia.org Studies using rat brain synaptosomes have determined its half-maximal effective concentration (EC₅₀) for serotonin release to be 64 nM. wikipedia.org This potent serotonergic activity is a key contributor to the compound's entactogenic effects. wikipedia.org Furthermore, research indicates that the S-enantiomer of 5-MAPB has a higher affinity for SERT compared to the R-enantiomer. wikipedia.org In vivo studies in mice have shown that 5-MAPB administration leads to a significant increase in extracellular serotonin levels, even more so than MDMA. nih.gov

Dopamine Transporter (DAT) Modulation

The compound also interacts with the dopamine transporter (DAT), influencing dopamine dynamics in the brain. It has been shown to reduce the rate of dopamine reuptake and can induce reverse transport of dopamine, a characteristic shared with stimulants like amphetamine. nih.govsgul.ac.uk The EC₅₀ value for 5-MAPB-induced dopamine release is 41 nM. wikipedia.org Molecular modeling studies suggest that 5-MAPB binds to the primary binding site (S1) of DAT, which is also the binding site for dopamine and other stimulants. nih.gov This interaction leads to conformational changes in the transporter, facilitating the release of dopamine. nih.gov

Norepinephrine Transporter (NET) Modulation

5-MAPB is a potent modulator of the norepinephrine transporter (NET). nih.gov Research has established its EC₅₀ value for norepinephrine release at 24 nM, indicating it is a powerful releasing agent for this neurotransmitter. wikipedia.org The relative potency of 5-MAPB as a monoamine releaser is generally considered to be NET > DAT > SERT. nih.govresearchgate.net This potent action on NET contributes to the stimulating effects of the compound.

Monoamine Release Mechanisms

5-MAPB functions as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, with potencies in the nanomolar range. open-foundation.org This mechanism is similar to that of MDMA and MDA. open-foundation.org Studies have shown that benzofuran (B130515) derivatives like 5-MAPB are generally more potent at inducing transporter-mediated release than their phenethylamine (B48288) counterparts. open-foundation.org In vivo research corroborates these findings, showing that 5-MAPB administration leads to dose-dependent increases in extracellular dopamine and serotonin levels in the brain. open-foundation.org The compound's ability to act as a releasing agent is central to its pharmacological effects. wikipedia.org

Monoamine Reuptake Inhibition

In addition to being a releasing agent, 5-MAPB also functions as a monoamine reuptake inhibitor. wikipedia.org It binds to DAT and slows the reuptake of dopamine in the nucleus accumbens. nih.govresearchgate.net This action of blocking the reuptake of monoamines from the synaptic cleft allows serotonin, dopamine, and norepinephrine to accumulate, enhancing their neurotransmission. wikipedia.org The inhibitory effects of 5-MAPB on monoamine transporters have been demonstrated in various in vitro studies. researchgate.net

Interactive Data Table: Monoamine Transporter Interactions of 1-(benzofuran-5-yl)-N-Methylpropan-2-amine

| Transporter | Interaction Type | EC₅₀ (nM) |

| SERT | Release | 64 |

| DAT | Release | 41 |

| NET | Release | 24 |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal response in monoamine release assays using rat brain synaptosomes. wikipedia.org

Receptor Agonism and Antagonism

Interactive Data Table: Receptor Interaction Profile of this compound

| Receptor | Activity |

| 5-HT₂ₐ | Partial Agonist |

| 5-HT₂ₑ | Partial Agonist |

| 5-HT₂₋ | Partial Agonist |

| α₄β₂ Nicotinic ACh | Binds |

| Alpha Adrenergic | Binds |

This table summarizes the known receptor interactions of this compound based on available research. wikipedia.orgnih.gov

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The interaction of this compound with serotonin (5-HT) receptors is a key aspect of its pharmacological character. While specific quantitative binding affinity data (such as Kᵢ values) for the 5-HT1A receptor are not extensively detailed in the available scientific literature, studies on the broader class of benzofurans suggest a potential for interaction with this receptor subtype.

More definitive research has been conducted on the compound's activity at the 5-HT2 receptor family. It has been demonstrated that this compound acts as a partial agonist at the 5-HT2A , 5-HT2B , and 5-HT2C receptors. wikipedia.orgnih.gov This indicates that the compound binds to and activates these receptors, but the response it elicits is less than that of the endogenous neurotransmitter, serotonin.

Functional assays have provided a clearer picture of its efficacy at these subtypes. When measured as a percentage of the response to a control agonist, this compound produced a 21.7% response at the 5-HT2A receptor and a 27.0% response at the 5-HT2B receptor. ncats.io Its most pronounced effect within this subfamily was at the 5-HT2C receptor, where it generated a 55.1% response compared to the control agonist. ncats.io

| Receptor Subtype | Agonist Response (% of Control) ncats.io |

|---|---|

| 5-HT₂A | 21.7% |

| 5-HT₂B | 27.0% |

| 5-HT₂C | 55.1% |

Adrenergic Receptor Interactions (e.g., Alpha-1A, Alpha-2A)

The pharmacological profile of this compound also includes interactions with the adrenergic system. Research indicates that benzofuran derivatives, as a class, have an affinity for alpha-adrenergic receptors. nih.gov Specifically, interactions with the Alpha-1A (α₁ₐ) and Alpha-2A (α₂ₐ) adrenergic receptor subtypes have been noted for related compounds. nih.govwikipedia.org

However, specific quantitative binding data, such as Kᵢ values, for this compound at these adrenergic receptor subtypes are not well-documented in the current scientific literature. While the general class of benzofurans is known to interact with these receptors, the precise affinity and functional activity of this compound at α₁ₐ and α₂ₐ receptors have yet to be fully elucidated through dedicated studies.

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|

| Alpha-1A (α₁ₐ) | Data not available | Data not available |

| Alpha-2A (α₂ₐ) | Data not available | Data not available |

Other Neurotransmitter Receptor Interactions (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptor α4β2, Histamine H1, Trace Amine Receptors)

Further expanding its pharmacological profile, this compound interacts with other significant neurotransmitter receptors.

Evidence suggests that the compound binds to the neuronal nicotinic acetylcholine receptor (nAChR) α4β2 subtype . nih.gov This interaction is noteworthy, as this receptor is involved in various cognitive processes. However, quantitative data to define the affinity of this binding, such as Kᵢ or IC₅₀ values, are not currently available.

With regard to the Histamine H1 receptor , while the broader class of benzofurans has been shown to interact with this receptor, specific binding data for this compound is lacking in the scientific literature. nih.gov

The interaction of benzofurans with the Trace Amine-Associated Receptor 1 (TAAR1) has also been a subject of investigation. wikipedia.orguclan.ac.uk This receptor is of interest due to its role in modulating monoaminergic systems. While some benzofurans are known to be agonists or partial agonists at TAAR1, it has been reported that the closely related compound 5-MAPDB is inactive at the human TAAR1. wikipedia.orguclan.ac.uk The specific affinity and functional activity of this compound at TAAR1 remain to be conclusively determined.

| Receptor | Binding Affinity (Kᵢ/IC₅₀) | Functional Activity |

|---|---|---|

| Neuronal Nicotinic Acetylcholine Receptor α4β2 | Data not available | Data not available |

| Histamine H1 | Data not available | Data not available |

| Trace Amine-Associated Receptor 1 (TAAR1) | Data not available | Data not available |

Structure Activity Relationship Sar Studies of 1 Benzofuran 5 Yl N Methylpropan 2 Amine

Influence of the Benzofuran (B130515) Moiety on Pharmacological Activity

The replacement of the 3,4-methylenedioxy ring of 3,4-methylenedioxymethamphetamine (MDMA) with a benzofuran moiety is a defining feature of 5-MAPB and is central to its pharmacological activity. researchgate.netresearchgate.net This structural modification creates a class of compounds that are potent substrates for monoamine transporters. exlibrisgroup.comnih.gov The benzofuran ring system in 5-MAPB is believed to be responsible for an increased potency in elevating extracellular monoamine levels when compared to the methylenedioxy ring found in MDMA. wmich.edunih.gov

Impact of N-Methylation on Transporter and Receptor Interactions

The N-methyl group on the aminopropyl side chain plays a significant role in modulating the pharmacological activity of 5-MAPB. This is most clearly observed when comparing 5-MAPB to its N-demethylated metabolite, 1-(benzofuran-5-yl)propan-2-amine (5-APB). wmich.edunih.gov N-demethylation is a primary metabolic pathway for 5-MAPB. researchgate.net

Comparative studies reveal that while both the N-methylated and non-N-methylated benzofurans are potent monoamine releasers, there are differences in their efficacy and potency. exlibrisgroup.comnih.govwmich.edu For instance, one study found that the N-demethylated metabolite, 5-APB, was a more efficacious serotonin (B10506) (5-HT) releaser, producing a twofold greater increase in extracellular 5-HT levels compared to 5-MAPB. wmich.edu However, another comprehensive in vitro study demonstrated that 5-MAPB was more potent than 5-APB at inducing release at DAT and NET, and showed comparable potency at SERT. nih.gov

Stereoisomerism and Enantioselective Pharmacology

5-MAPB is a chiral molecule due to the stereocenter at the alpha-carbon of the propan-2-amine side chain, existing as two distinct enantiomers: (R)-5-MAPB and (S)-5-MAPB. smolecule.com These stereoisomers exhibit different pharmacological properties, a phenomenon known as enantioselective pharmacology.

The (R)-enantiomer of 5-MAPB has demonstrated distinct activity in preclinical studies. In drug discrimination studies using rats trained to recognize MDMA, (R)-5-MAPB was found to be more potent than both the (S)-enantiomer and the racemic mixture. wmich.edu This suggests that the (R)-isomer contributes significantly to the in vivo MDMA-like discriminative stimulus effects of the compound. wmich.edu

Conversely, the (S)-enantiomer of 5-MAPB displays a higher potency for serotonin transporters. smolecule.comwmich.edu Research has shown that (S)-5-MAPB is a more potent 5-HT releaser compared to the (R)-enantiomer. wmich.edu This mirrors the enantioselective trend observed with MDMA, where the (S)-enantiomer also shows a higher affinity for SERT. smolecule.com

| Enantiomer | Primary Pharmacological Characteristic | Supporting Evidence |

|---|---|---|

| (R)-1-(benzofuran-5-yl)-N-Methylpropan-2-amine | More potent in producing MDMA-like discriminative stimulus effects in rats. wmich.edu | Fully substituted for MDMA at a lower dose than the (S)-enantiomer in drug discrimination studies. wmich.edu |

| (S)-1-(benzofuran-5-yl)-N-Methylpropan-2-amine | More potent as a serotonin (5-HT) releaser. wmich.edu | Shows higher affinity for serotonin transporters, a trend also seen with MDMA enantiomers. smolecule.comwmich.edu |

Comparative SAR with Related Benzofuran Derivatives

The SAR of 5-MAPB is further illuminated by comparing it to its structural isomers and other related benzofuran derivatives. Key comparators include its positional isomer 6-MAPB, its N-demethylated analog 5-APB, and 5-APB's positional isomer 6-APB.

Studies have systematically compared these compounds to each other and to classic amphetamines like MDMA and MDA. exlibrisgroup.comnih.gov All four benzofuran derivatives (5-APB, 6-APB, 5-MAPB, and 6-MAPB) act as potent, non-selective, substrate-type releasers at DAT, NET, and SERT. nih.govnih.gov A consistent finding is that these benzofurans are substantially more potent than MDMA and MDA at evoking monoamine release. exlibrisgroup.comnih.gov

For instance, 5-MAPB and 6-MAPB are at least three times more potent than MDMA at DAT, over 3.7 times more potent at NET, and up to 2.5 times more potent at SERT. nih.gov The position of the aminopropyl chain on the benzofuran ring (position 5 vs. 6) also influences activity. For the non-methylated analogs, 6-APB was found to be about threefold more potent than 5-APB at DAT. nih.gov

Further SAR exploration has been conducted on analogs with longer alkyl chains, such as 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB). nih.govnih.gov In these compounds, the (S)-isomers are efficacious releasers at SERT, NET, and DAT, whereas the (R)-isomers show a unique "hybrid" activity, acting as full releasers at SERT, partial releasers at NET, and having almost no releasing activity at DAT. nih.govnih.gov This demonstrates that the aminoalkyl benzofuran structure is a versatile template for developing compounds with a range of monoamine releasing profiles. nih.gov

| Compound | DAT Release | NET Release | SERT Release |

|---|---|---|---|

| 5-MAPB | 42 | 40 | 88 |

| 5-APB | 31 | 37 | 19 |

| 6-MAPB | 27 | 32 | 107 |

| 6-APB | 10 | 22 | 36 |

| MDMA | 128 | 150 | 223 |

Comparison with 1-(benzofuran-5-yl)propan-2-amine (5-APB)

In terms of monoamine release, both compounds are active, but with differing potencies. Studies in rat brain synaptosomes have shown that both 5-MAPB and its parent compound, 5-APB, are potent releasers at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov However, 5-APB is a significantly more efficacious serotonin releaser, with the increase in extracellular serotonin being approximately two times greater than that produced by 5-MAPB. wmich.edu In vitro assays demonstrated that 5-APB is about 3.4 times more potent than 5-MAPB at SERT. nih.gov Conversely, N-methylation in 5-MAPB does not significantly alter potency at NET compared to 5-APB. nih.gov At the dopamine transporter, 5-APB was found to be more potent than MDA, while the N-methylated derivative, 5-MAPB, was more potent than MDMA. nih.gov

Locomotor activity studies in mice also highlight differences. 5-APB has been shown to be an efficacious and long-acting locomotor stimulant. nih.gov In contrast, 5-MAPB produces weaker locomotor stimulant effects. nih.gov This suggests that the N-methyl group may attenuate the stimulant properties observed with 5-APB.

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

|---|---|---|---|

| 5-MAPB | 41 | 24 | 64 |

| 5-APB | 31 | Not Reported | 19 |

Comparison with 1-(benzofuran-6-yl)-N-Methylpropan-2-amine (6-MAPB) and 1-(benzofuran-6-yl)propan-2-amine (6-APB)

The position of the benzofuran ring's oxygen atom, at position 5 or 6, significantly influences the pharmacological profile. Generally, compounds with the oxygen at the 5-position are considered more stimulating, while those with the oxygen at the 6-position are often described as more psychedelic.

Both 5-MAPB and 6-MAPB, along with their non-methylated counterparts 5-APB and 6-APB, are substrate-type releasers at DAT, NET, and SERT with nanomolar potencies. nih.govopen-foundation.org The benzofurans, as a class, are generally more potent than MDMA and MDA at inducing transporter-mediated release. open-foundation.org

In locomotor activity tests, 6-APB produces robust and long-lasting stimulant effects, whereas 5-MAPB induces only modest stimulant effects. nih.gov This suggests that the 6-substituted benzofurans may have a greater stimulant profile compared to the 5-substituted N-methylated analog. All three compounds (5-MAPB, 6-APB, and 5-APDB) were found to fully substitute for MDMA in drug discrimination studies in rats, indicating similar subjective effects. nih.govresearchgate.net However, their potencies varied, with 6-APB being the most potent. nih.govresearchgate.net

Anecdotal reports suggest that 6-MAPB is more energizing and psychedelic compared to 5-MAPB, which is often described as producing a more sedating or "couch-lock" effect. reddit.com This aligns with the general observation of 6-substituted benzofurans having more pronounced stimulant and psychedelic qualities than their 5-substituted counterparts. reddit.com

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

|---|---|---|---|

| 5-MAPB | 41 | 24 | 64 |

| 6-MAPB | Not Reported | Not Reported | Not Reported |

| 6-APB | 10 | Not Reported | 36 |

Comparison with Other Benzofuran Analogs (e.g., 2-MAPB, 5-EAPB, 5-MBPB)

Further understanding of the SAR of 5-MAPB can be gained by comparing it to other analogs with variations in the position of the aminopropyl chain, the N-alkyl substituent, or the length of the alkyl chain.

2-MAPB (1-(benzofuran-2-yl)-N-methylpropan-2-amine)) : Moving the aminopropyl group from the 5-position to the 2-position of the benzofuran ring results in 2-MAPB. A study comparing the effects of 2-MAPB and 5-MAPB on extracellular monoamine levels in the mouse corpus striatum found that both compounds, along with 5-EAPB, produced effects qualitatively similar to MDMA, with a greater increase in serotonin than dopamine. nih.gov However, 5-MAPB was found to be a more potent monoamine releaser than 2-MAPB, whose effects were more comparable to MDMA. nih.gov

5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine)) : Replacing the N-methyl group of 5-MAPB with an N-ethyl group yields 5-EAPB. wikipedia.org This modification also results in a compound with effects on extracellular monoamine levels that are almost the same as MDMA, and less potent than 5-MAPB. nih.gov This suggests that the N-methyl group is optimal for the potent monoamine-releasing activity seen with 5-MAPB.

5-MBPB (1-(benzofuran-5-yl)-N-methylbutan-2-amine)) : 5-MBPB is the butanamine homolog of 5-MAPB, meaning the ethyl portion of the aminopropyl side chain is extended to a propyl group. wikipedia.org Structurally, it is the benzofuran-5-yl analog of MBDB. wikipedia.org 5-MBPB acts as a potent serotonin, norepinephrine, and dopamine releasing agent and fully substitutes for MDMA in animal drug discrimination tests. wikipedia.org

| Compound | Effect on Extracellular Monoamine Levels (relative to MDMA) |

|---|---|

| 5-MAPB | Strongly increased extracellular monoamine levels, more so than MDMA. |

| 2-MAPB | Effects were almost the same as MDMA. |

| 5-EAPB | Effects were almost the same as MDMA. |

Metabolic Pathways of 1 Benzofuran 5 Yl N Methylpropan 2 Amine

Identification of Phase I and Phase II Metabolites

Research has identified several key metabolites of 5-MAPB. wikipedia.org Phase I metabolism involves reactions such as N-demethylation, while subsequent Phase II reactions may also occur. nih.govdrugz.fr The primary metabolites identified are 1-(benzofuran-5-yl)propan-2-amine (5-APB) and 3-carboxymethyl-4-hydroxymethamphetamine. nih.govscispace.com These metabolites, along with the parent drug, have been detected in authentic human urine samples. drugz.fr

A principal Phase I metabolic route for 5-MAPB is N-demethylation, which involves the removal of the N-methyl group to produce its primary amine metabolite, 1-(benzofuran-5-yl)propan-2-amine, commonly known as 5-APB. nih.govresearchgate.net This conversion makes 5-APB one of the main metabolites of 5-MAPB. nih.govscispace.com The presence of 5-APB has been confirmed in both rat urine following administration of 5-MAPB and in plasma from clinical cases. nih.govdrugz.fr For instance, plasma concentrations in six clinical cases showed 5-MAPB levels ranging from 5 to 124 µg/L, while its N-demethyl metabolite, 5-APB, was found in concentrations from 1 to 38 µg/L. nih.govdrugz.frscispace.com

In addition to N-demethylation, another significant metabolic pathway for 5-MAPB leads to the formation of 3-carboxymethyl-4-hydroxy methamphetamine. nih.govwikipedia.org This compound is considered another of the main metabolites found in research studies. nih.govdrugz.frscispace.com The identification of these various metabolites was accomplished through the analysis of rat urine samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MSn). nih.govresearchgate.net

Identified Metabolites of 1-(benzofuran-5-yl)-N-Methylpropan-2-amine

| Metabolite Name | Abbreviation | Metabolic Pathway | Reference |

|---|---|---|---|

| 1-(benzofuran-5-yl)propan-2-amine | 5-APB | Phase I: N-Demethylation | nih.gov, researchgate.net |

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

The biotransformation of xenobiotics is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I drug metabolism. nih.govmdpi.com Specifically, the N-demethylation of 5-MAPB to 5-APB is catalyzed by several CYP isoenzymes. nih.gov Studies have identified CYP1A2, CYP2B6, CYP2C19, and CYP2D6 as being involved in this metabolic step. nih.govdrugz.frscispace.comresearchgate.net Further kinetic analysis has indicated that CYP2B6 is the primary enzyme responsible for the bulk of the total CYP-dependent clearance of 5-MAPB through this pathway. nih.govresearchgate.net

CYP450 Isoenzymes in the N-Demethylation of 5-MAPB

| CYP Isoenzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP1A2 | Involved in N-demethylation | nih.gov, researchgate.net |

| CYP2B6 | Primary contributor to N-demethylation clearance | nih.gov, researchgate.net |

| CYP2C19 | Involved in N-demethylation | nih.gov, researchgate.net |

Implications of Metabolite Activity on Pharmacological Profiles in Research

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-MAPB |

| 1-(benzofuran-5-yl)propan-2-amine | 5-APB |

| 3-carboxymethyl-4-hydroxymethamphetamine | - |

| Serotonin (B10506) | 5-HT |

| Dopamine (B1211576) | DA |

Analytical Methodologies for Research and Forensic Applications of 1 Benzofuran 5 Yl N Methylpropan 2 Amine

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 1-(benzofuran-5-yl)-N-methylpropan-2-amine from complex matrices, a crucial step for accurate identification and quantification.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In forensic analysis, GC-MS allows for the differentiation of 5-MAPB from its positional isomer, 6-MAPB, particularly after derivatization. nih.gov For instance, after solid-phase extraction and heptafluorobutyrylation, the resulting derivatives of the 5- and 6-isomers can be separated and identified based on their distinct retention times. nih.gov The electron ionization (EI) mass spectra of this compound provides characteristic fragmentation patterns that aid in its structural elucidation. Publicly available spectral data from institutions like the University of Saarland are available for reference. nih.gov

A common setup for the GC-MS analysis of related benzofuran (B130515) compounds involves a gas chromatograph fitted with a fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane) and a quadrupole mass-selective detector operating in EI mode (70 eV). nih.gov

Table 1: GC-MS Parameters for the Analysis of Related Benzofuran Derivatives

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm, DB-1 or equivalent |

| Oven Program | Initial temp 100°C, ramp 6°C/min to 300°C, hold 5.67 min |

| Injector | Split mode (21.5:1), 280°C |

| MS Source | 230°C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 34-600 amu |

Data derived from methods used for analogous compounds. nih.gov

Liquid chromatography coupled with mass spectrometry, particularly with high-resolution mass spectrometry (HR-MS), is a powerful tool for the analysis of this compound in biological and non-biological samples. nih.gov LC-MS methods are essential for detecting the compound and its metabolites in complex matrices like urine and blood. nih.govresearchgate.net Ultra-fast liquid chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity. sgul.ac.uk

LC-HR-MS/MS can be used to identify metabolites of this compound, such as the N-demethylated metabolite, 6-APB, and 4-carboxymethyl-3-hydroxy methamphetamine, in samples from rat urine and human liver preparations. nih.gov The fragmentation patterns obtained from LC-HR-MSn experiments are crucial for the structural elucidation of these metabolites. nih.gov Instruments like the Thermo Fisher Q Exactive Orbitrap have been utilized for the LC-MS analysis of this compound. nih.gov

Spectroscopic and Spectrometric Techniques

Spectroscopic techniques provide detailed structural information about the this compound molecule.

Solution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Infrared (IR) and Raman spectroscopy are valuable for the rapid screening and identification of functional groups present in the this compound molecule. Attenuated Total Reflectance (ATR)-IR spectroscopy is a common technique for obtaining the IR spectrum of the compound in its free base form. nih.gov The IR spectrum of related benzofuran derivatives shows characteristic absorption bands. sgul.ac.uk These include aromatic C-C stretching vibrations around 1600 and 1500 cm⁻¹, C-H bending vibrations around 1450 cm⁻¹, and furan (B31954) ring vibrations near 1020 cm⁻¹. sgul.ac.uk A weak band corresponding to the secondary amine N-H stretch can be observed around 3300 cm⁻¹. sgul.ac.uk

Table 2: Characteristic IR Absorption Bands for Benzofuran Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Secondary Amine (N-H Stretch) | ~3300 (weak) |

| Aromatic C-C Stretch | ~1600 and ~1500 |

| C-H Bend | ~1450 |

| Furan Ring Vibrations | ~1020 |

Data based on characteristic vibrations for benzofuran class of compounds. sgul.ac.uk

Advanced In Vitro Analytical Approaches for Biological Target Interaction

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacological profile. Various in vitro analytical techniques are employed to investigate these interactions.

Studies have shown that this compound acts as a monoamine releasing agent, with a preference for the norepinephrine (B1679862) transporter (NET) over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). researchgate.netnih.gov In vitro transporter assays using rat brain synaptosomes are a key method to determine the potency of the compound in inducing the release of monoamines. wikipedia.org

Radioligand binding assays are used to determine the affinity of this compound for monoamine transporters. In one such study, the compound's ability to displace the radioligand [¹²⁵I]RTI-121 from the dopamine transporter was evaluated, demonstrating its interaction with DAT. sgul.ac.uknih.gov Fast-scan cyclic voltammetry in brain slices can be employed to measure the effect of the compound on dopamine efflux and reuptake. sgul.ac.uk Such studies have indicated that this compound can reduce the rate of dopamine reuptake and induce reverse transport of dopamine. sgul.ac.uk

Furthermore, in vitro studies have demonstrated that this compound is a partial agonist at the serotonin 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋ receptors. wikipedia.org Microdialysis studies in mice have also been used to investigate its effects on extracellular monoamine levels in the brain. nih.gov

Table 3: In Vitro Activity of this compound (5-MAPB)

| Biological Target | Assay Type | Measured Effect | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Monoamine Release Assay (rat brain synaptosomes) | Induction of Serotonin Release | 64 nM | wikipedia.org |

| Norepinephrine Transporter (NET) | Monoamine Release Assay (rat brain synaptosomes) | Induction of Norepinephrine Release | 24 nM | wikipedia.org |

| Dopamine Transporter (DAT) | Monoamine Release Assay (rat brain synaptosomes) | Induction of Dopamine Release | 41 nM | wikipedia.org |

| Dopamine Transporter (DAT) | Radioligand Displacement Assay ([¹²⁵I]RTI-121) | Binding Affinity | Displaced ligand in a concentration-dependent manner | sgul.ac.uknih.gov |

| Serotonin 5-HT₂ₐ/₂₈/₂₋ Receptors | Receptor Agonism Assay | Partial Agonist | - | wikipedia.org |

Quantitative Autoradiography

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in pharmaceutical research to determine the tissue distribution of a radiolabeled compound. qps.comresearchgate.netresearchgate.net The method provides high-resolution visual and quantitative data on the absorption, distribution, and potential accumulation of a substance within an entire organism. qps.comsci-hub.ru

In a typical QWBA study, a radiolabeled version of the compound of interest, such as ¹⁴C-labeled this compound, is administered to laboratory animals. nih.govresearchgate.net At selected time points after administration, the animals are euthanized and frozen. nih.gov The frozen carcasses are then sectioned into very thin slices using a cryomicrotome. qps.comnih.gov These whole-body sections are subsequently exposed to phosphor-imaging plates or X-ray film. sci-hub.runih.gov By including a set of radioactive calibration standards alongside the tissue sections, the resulting image can be digitally analyzed to determine the concentration of radioactivity in specific organs and tissues. nih.govnih.gov

This technique allows researchers to understand where the parent compound and its metabolites travel and accumulate in the body, providing critical information for pharmacokinetic and toxicology studies. researchgate.netcapes.gov.br The high-resolution images can identify distribution in major organs as well as smaller tissues, offering insights into target organ penetration and potential sites of toxicity. researchgate.netsci-hub.ru While specific QWBA studies on this compound are not extensively detailed in peer-reviewed literature, the methodology is a standard and vital tool for characterizing the disposition of new chemical entities. researchgate.netresearchgate.net

| Stage | Description | Purpose |

|---|---|---|

| Radiolabeling | A radioactive isotope (e.g., ¹⁴C or ³H) is incorporated into the chemical structure of this compound. nih.govresearchgate.net | To allow for detection and quantification of the compound and its metabolites within tissues. |

| Administration | The radiolabeled compound is administered to a laboratory animal (commonly a rodent). nih.gov | To initiate the in vivo processes of absorption and distribution. |

| Sectioning | At specific time points, the animal is frozen and thin, whole-body sections are prepared using a cryomicrotome. qps.com | To create samples that represent a complete cross-section of the animal's organs and tissues. |

| Imaging | The tissue sections, along with radioactive standards, are exposed to a phosphor-imaging plate or X-ray film. nih.govnih.gov | To create a visual map of the radioactivity distribution. |

| Quantification | The resulting autoradiograms are digitally analyzed to calculate the concentration of radioactivity in various tissues, correlated against the calibration standards. nih.gov | To obtain quantitative data on tissue-specific drug concentration and pharmacokinetic parameters. |

Fast-Cyclic Voltammetry for Neurotransmitter Efflux Studies

Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution used to measure real-time changes in the extracellular concentrations of electroactive neurochemicals, such as dopamine and serotonin. nih.govwikipedia.orgresearchgate.net This method is particularly valuable for studying the mechanism of action of psychoactive substances that interact with monoamine transporters. nih.govnih.gov

Research has shown that this compound and its analogs are potent substrate-type releasers at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govnih.govresearchgate.net To study these effects with FSCV, a carbon-fiber microelectrode is implanted into a specific brain region of interest (e.g., the nucleus accumbens) in an animal model or brain slice preparation. nih.govwikipedia.org A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 10 Hz). wikipedia.org When the voltage reaches the oxidation potential of a specific monoamine, it causes a transfer of electrons that generates a measurable current, which is proportional to the neurotransmitter's concentration. nih.govresearchgate.net

By recording the current before and after the application of this compound, researchers can directly observe and quantify the compound's ability to induce neurotransmitter efflux. nih.gov For example, studies on the related compound 5-APB have demonstrated its ability to evoke dopamine efflux in rat brain slices. nih.gov The data obtained from FSCV can reveal the kinetics of neurotransmitter release and reuptake, providing critical insights into the neuropharmacological profile of the substance. nih.gov

| Compound | DAT Release (EC₅₀ nM) | NET Release (EC₅₀ nM) | SERT Release (EC₅₀ nM) |

|---|---|---|---|

| 5-APB | 31 | 78 | 87 |

| 6-APB | 10 | 49 | 103 |

| MDA (for comparison) | 106 | 39 | 298 |

Data sourced from in vitro monoamine transporter assays in rat brain synaptosomes. nih.govnih.gov Lower EC₅₀ values indicate higher potency.

Sample Preparation Methodologies for Biological Matrices in Research

The accurate analysis of this compound in biological samples such as blood and urine requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govbiotage.com The two most common techniques employed for this purpose are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. nih.govamericanpharmaceuticalreview.com It is based on the principle of partitioning a compound between a solid stationary phase (sorbent) and a liquid mobile phase (the sample). nih.gov For benzofuran derivatives, sample preparation frequently involves an SPE step prior to analysis by chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). smolecule.comresearchgate.net

The process typically involves four steps:

Conditioning: The sorbent (commonly a C18 silica-based material for nonpolar compounds) is treated with a solvent to activate it. nih.gov

Loading: The biological sample (e.g., urine) is passed through the sorbent bed. The analyte and some endogenous interferences are retained on the sorbent.

Washing: The sorbent is rinsed with a specific solvent to remove weakly bound interferences while the analyte of interest remains.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified compound for analysis.

Studies have successfully used SPE with C18 cartridges to extract benzofuran designer drugs from urine. researchgate.netnih.gov This method provides a clean extract, which is often necessary for sensitive and specific detection, and allows for the differentiation of isomers. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. nih.gov The analyte is partitioned from the aqueous biological matrix into the organic layer, which is then collected, evaporated, and reconstituted for analysis.

A study directly comparing sample preparation methods for the analysis of six "benzofury" compounds, including this compound, in blood found LLE to be a highly effective technique. bu.edu The choice of extraction solvent is critical and is based on the polarity and pH of the analyte. For basic compounds like 5-MAPB, the pH of the aqueous sample is typically raised to ensure the compound is in its neutral, free base form, which is more soluble in organic solvents. LLE can be advantageous due to its low cost and simplicity, though it can sometimes be less selective and more labor-intensive than SPE. bu.edu

Development and Application of Analytical Reference Standards

The unequivocal identification and accurate quantification of this compound in forensic and research samples are entirely dependent on the availability of high-purity analytical reference standards. researchgate.netnih.govmdpi.com An analytical reference standard is a well-characterized, homogenous, and stable material used as a benchmark for qualitative and quantitative analysis.

The synthesis of reference materials for forensic purposes is a critical first step, allowing laboratories to develop and validate analytical methods. nih.govresearchgate.netresearchgate.net Once synthesized, these materials undergo rigorous characterization to confirm their chemical structure and purity using a combination of analytical techniques. researchgate.net

| Technique | Purpose | Reference |

|---|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | Provides information on molecular weight and fragmentation patterns, aiding in structural confirmation. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the precise molecular structure and connectivity of atoms. | researchgate.net |

| Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the molecule. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the standard by separating it from any impurities. | mdpi.com |

For applications requiring the highest level of accuracy and traceability, such as in accredited forensic toxicology laboratories, Certified Reference Materials (CRMs) are used. sigmaaldrich.com CRMs are produced by accredited organizations under stringent quality systems (e.g., ISO 17034) and are accompanied by a certificate of analysis that states the material's purity with a calculated uncertainty. sigmaaldrich.comindustry.gov.aumerckmillipore.com The availability of these standards is essential for ensuring the reliability and comparability of analytical results across different laboratories. sapphirebioscience.com

Preclinical Research Paradigms and Translational Models for 1 Benzofuran 5 Yl N Methylpropan 2 Amine

In Vivo Behavioral Assays in Animal Models

In vivo studies in animal models are fundamental for evaluating the centrally-mediated behavioral effects of 5-MAPB. These assays provide insights into the subjective effects that the compound may produce.

Drug discrimination is a highly specific behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of a compound. In this paradigm, animals are trained to recognize the effects of a specific drug and differentiate it from a control substance (typically saline). Subsequent testing with a novel compound can determine if it produces similar subjective effects, indicated by the animal responding on the drug-appropriate lever.

Studies utilizing rats trained to discriminate MDMA from saline have shown that 5-MAPB fully substitutes for the discriminative stimulus effects of MDMA. This indicates that 5-MAPB produces MDMA-like subjective effects in animals. In these studies, 5-MAPB was found to be more potent than MDMA. Additionally, research has demonstrated that 5-MAPB can fully substitute for cocaine, but not for methamphetamine, suggesting an overlap in its subjective effects with certain psychostimulants but not others.

| Training Drug | Substitution | ED₅₀ Value (mg/kg) |

|---|---|---|

| MDMA | Full | 1.00 |

| Cocaine | Full | Not Reported |

| Methamphetamine | No Substitution | N/A |

Neurochemical Microdialysis Studies

Neurochemical microdialysis is an in vivo technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely-moving animals. This method provides direct evidence of a drug's effect on neurotransmitter release and reuptake.

Microdialysis studies have been conducted to examine the effects of 5-MAPB on extracellular monoamine levels in the brain. Research in mice demonstrated that 5-MAPB administration leads to a significant and potent increase in the extracellular concentrations of both serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) in the corpus striatum. nih.gov The effects were qualitatively similar to those of MDMA, but 5-MAPB produced a stronger elevation in monoamine levels. nih.gov A key finding from these studies is that the increase in extracellular 5-HT levels was substantially greater than the increase in DA levels. nih.gov

Further investigation has shown that 5-APB, the N-demethylated metabolite of 5-MAPB, may be significantly involved in the compound's acute serotonergic activity. nih.gov

In Vitro Pharmacological Assays using Cell Lines and Synaptosomes

In vitro assays are essential for delineating the molecular mechanisms of action of 5-MAPB. These studies, using isolated cells or nerve terminals (synaptosomes), quantify the compound's interaction with specific molecular targets like transporters and receptors.

Monoamine transporter assays are used to determine a compound's ability to inhibit the reuptake or stimulate the release of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). Studies using rat brain synaptosomes have characterized 5-MAPB as a potent serotonin–norepinephrine–dopamine releasing agent. wikipedia.org It effectively induces the release of all three monoamines, demonstrating nanomolar potencies. wikipedia.org This profile confirms that 5-MAPB acts as a substrate-type releaser at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org Molecular modeling and docking studies further reveal that 5-MAPB binds to the primary binding site (S1) of DAT, and like amphetamine, can cause reverse transport of dopamine. uclan.ac.uknih.gov

| Transporter | EC₅₀ Value (nM) |

|---|---|

| Serotonin Transporter (SERT) | 64 |

| Norepinephrine Transporter (NET) | 24 |

| Dopamine Transporter (DAT) | 41 |

Research has demonstrated that 5-MAPB displays high binding affinity for several serotonin 5-HT₂ receptors and for the alpha-2 (α₂) adrenergic receptors. nih.gov Functional assays have confirmed that it acts as a partial agonist at the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. wikipedia.orgnih.gov Specifically, it exhibits significant agonist activity at the 5-HT₂ₒ receptor subtype. nih.gov This receptor binding profile, particularly its activity at 5-HT₂ receptors, is consistent with the pharmacological properties of other entactogenic compounds like MDMA. nih.gov

| Receptor Target | Binding Affinity | Functional Activity |

|---|---|---|

| Serotonin 5-HT₂ₐ | High | Partial Agonist |

| Serotonin 5-HT₂ₑ | High | Partial Agonist |

| Serotonin 5-HT₂ₒ | High | Partial Agonist / Significant Agonist Activity |

| Norepinephrine α₂ | High | Not Reported |

Computational and In Silico Approaches

Computational and in silico methods have become indispensable tools in modern pharmacology for elucidating the molecular mechanisms of drug action. For novel psychoactive substances like 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB), these approaches offer a powerful means to predict and understand interactions with biological targets, such as monoamine transporters, in the absence of extensive empirical data. By simulating the physical forces and dynamic movements of molecules, researchers can build detailed models of how ligands like 5-MAPB bind to transporters and the subsequent conformational changes that lead to their pharmacological effects.

Molecular Docking Studies of Ligand-Transporter Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or transporter. youtube.com This method models the interaction between a small molecule and a protein at an atomic level, allowing for the characterization of binding modes and the identification of key amino acid residues involved in the interaction. nih.govnih.gov For this compound, docking studies, though not extensively published for this specific compound, can be inferred from research on the serotonin transporter (SERT), a primary target for 5-MAPB. imperial.ac.ukfrontiersin.org

Docking simulations of ligands structurally similar to 5-MAPB into homology models of human monoamine transporters reveal critical interactions within the central binding site (S1). frontiersin.org The protonated amine of 5-MAPB is predicted to form a crucial salt bridge with a conserved aspartate residue in transmembrane domain 1 (TM1) of SERT (Asp98). nih.gov This electrostatic interaction is a hallmark of substrate and inhibitor binding to monoamine transporters.

Further interactions are anticipated between the benzofuran (B130515) ring system of 5-MAPB and aromatic and hydrophobic residues within the binding pocket. These interactions likely stabilize the ligand in the binding site. Based on studies of other ligands, key residues in SERT expected to interact with 5-MAPB are outlined in the table below. nih.gov

| Interaction Type | Key Residues in Serotonin Transporter (SERT) | Predicted Interacting Moiety of 5-MAPB |

| Salt Bridge | Asp98 | Protonated secondary amine |

| Hydrogen Bonding | Tyr176, Thr439 | Amine and benzofuran oxygen |

| Hydrophobic/Aromatic | Phe335, Ile172, Val340 | Benzofuran ring and propyl chain |

| van der Waals | Ala173, Gly442 | Propyl chain |

These predicted interactions, derived from docking studies of analogous compounds, provide a static yet insightful snapshot of how 5-MAPB likely occupies the SERT binding pocket, initiating the cascade of events that lead to its effects on serotonin reuptake.

Atomistic Molecular Dynamics Simulations of Transporter Conformational Changes

While molecular docking provides a static picture, atomistic molecular dynamics (MD) simulations offer a dynamic view of the ligand-transporter complex, revealing the conformational changes that are essential for transporter function and modulation by ligands. nih.govnih.gov MD simulations calculate the trajectory of atoms over time by applying the principles of classical mechanics, providing insights into the large-scale motions associated with substrate transport and inhibitor binding. youtube.com

For monoamine transporters, the "alternating access model" describes how the transporter switches between outward-facing and inward-facing conformations to move substrates across the cell membrane. nih.gov MD simulations have been crucial in visualizing these transitions. nih.gov When a substrate like 5-MAPB binds to the outward-facing state of SERT, it is thought to trigger a series of conformational changes. These changes involve the movement of transmembrane helices, effectively closing the extracellular gate and opening an intracellular gate to release the ligand into the cytoplasm. nih.gov

Key dynamic events revealed by MD simulations of monoamine transporters include:

Gating Dynamics : The movement of specific helical regions, such as transmembrane helices 6 and 8, which act as "gates" controlling access to the binding site from the extracellular and intracellular sides. nih.gov

Ion Coupling : The coordinated movement of sodium and chloride ions, which is coupled to substrate transport. nih.gov MD simulations help to elucidate how ligand binding influences the movement of these ions.

Substrate vs. Inhibitor Effects : Simulations can differentiate the conformational changes induced by substrates (which are transported) versus inhibitors (which block transport). Substrates typically stabilize an occluded state as a transition to the inward-facing conformation, whereas inhibitors may lock the transporter in an outward-facing state.

The table below summarizes the principal conformational states of a monoamine transporter like SERT and the likely influence of 5-MAPB, based on its function as a releasing agent.

| Conformational State | Description | Role in Transport Cycle | Predicted Influence of 5-MAPB |

| Outward-Open | Binding site is accessible from the synaptic cleft. | Initial ligand binding. | Binds to this state to initiate transport/release. |

| Occluded | Ligand is bound, but isolated from both sides of the membrane. | Intermediate state in the transport cycle. | Stabilizes this state as part of the translocation process. |

| Inward-Open | Binding site is accessible from the cytoplasm. | Ligand release into the cell. | Induces this state to facilitate its own release and promote reverse transport (efflux). |

Free-Energy Calculations in Ligand Binding Mechanisms

Free-energy calculations are a sophisticated class of computational methods that quantify the binding affinity of a ligand for its target. wustl.edu These methods provide a deeper thermodynamic understanding of the binding process by calculating the change in Gibbs free energy (ΔG) upon ligand binding. mdpi.comnih.gov A more negative ΔG indicates a stronger and more stable interaction.

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of related compounds or the absolute binding free energy of a single ligand. wustl.edumdpi.com These calculations are computationally intensive as they require extensive sampling of the system's conformational space. researchgate.net

For this compound, free-energy calculations could be used to:

Predict Binding Affinity : Quantify the strength of 5-MAPB's interaction with SERT, DAT, and NET, helping to explain its observed potency and selectivity.

Rationalize Structure-Activity Relationships : By comparing the calculated binding free energies of 5-MAPB and its analogs (e.g., 5-APB, MDMA), researchers can understand how specific chemical modifications, such as the N-methyl group or the benzofuran ring, contribute to binding affinity. imperial.ac.uk

Elucidate Binding Pathways : Methods like umbrella sampling or metadynamics, which are types of free-energy calculations, can map the energy landscape of a ligand as it enters or exits the binding pocket, revealing the most probable binding and unbinding pathways.

The components of the binding free energy provide a detailed breakdown of the forces driving the interaction, as summarized in the following table.

| Free Energy Component | Description | Predicted Contribution to 5-MAPB Binding |

| Enthalpic Contributions | ||

| Electrostatic Energy | Favorable interactions between charged or polar groups. | Strong favorable contribution from the salt bridge between the protonated amine and Asp98. |

| van der Waals Energy | Short-range attractive and repulsive forces. | Favorable contribution from the close packing of the benzofuran ring and propyl chain in the hydrophobic pocket. |

| Entropic Contributions | ||

| Solvation Energy | The energy change associated with removing the ligand and the binding site from water. | Favorable contribution, as water is displaced from the hydrophobic binding pocket. |

| Conformational Entropy | The change in the flexibility of the ligand and protein upon binding. | Typically an unfavorable contribution, as both molecules become more rigid. |

By integrating these computational approaches—from the static snapshots of molecular docking to the dynamic movements revealed by MD simulations and the thermodynamic insights from free-energy calculations—a comprehensive, multi-scale model of this compound's interaction with monoamine transporters can be developed.

Q & A

Basic: What are the optimal synthetic routes for 1-(benzofuran-5-yl)-N-methylpropan-2-amine, and how can purity challenges be addressed?

The synthesis typically involves multi-step reactions, including benzofuran core formation and amine functionalization. For example, similar benzofuran derivatives are synthesized via condensation reactions under reflux conditions with catalysts like DMAP in DMF (60°C, 36 hours) . Purity challenges arise from byproducts during alkylation or cyclization steps. Methodological solutions include:

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

- Monitoring : TLC or HPLC to track reaction progress and intermediate purity .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., aminobenzophenone derivatives) and reaction time .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm benzofuran ring protons (δ 6.5–7.5 ppm) and methylamine protons (δ 2.2–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃NO) .

- UV-Vis : λmax determination (if applicable) for detecting conjugated systems .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Contradictions in antimicrobial or receptor-binding data may arise from assay variability (e.g., bacterial strains, incubation conditions). Methodological approaches include:

- Standardization : Use reference compounds (e.g., amphetamine analogs) as positive controls in bioassays .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., MIC for antimicrobial activity) .

Advanced: What in vitro and computational strategies are used to study its pharmacological mechanisms?

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin/dopamine analogs) to assess affinity for CNS targets .

- Molecular docking : Software like AutoDock Vina to model interactions with 5-HT₂A or TAAR1 receptors, using crystallographic receptor structures (PDB IDs) .

- Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells to evaluate signaling pathways .

Basic: How should stability and storage conditions be optimized for long-term research use?

- Storage : -20°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis .

- Stability testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .

Advanced: What cheminformatic approaches are applicable for predicting metabolic pathways?

- Software tools : Use Schrödinger’s ADMET Predictor or CypReact to identify likely Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

- In silico cytochrome P450 modeling : Docking studies to predict hepatic metabolism hotspots .

Basic: How can analytical methods be validated for detecting this compound in biological matrices?

- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) or SPE for plasma/urine samples .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 176 → 131 for quantification) with deuterated internal standards .

- Validation parameters : Assess linearity (R² >0.99), LOD/LOQ, and intra-/inter-day precision (<15% RSD) .

Advanced: How do structural modifications influence its physicochemical and pharmacological properties?

- SAR studies : Compare analogs (e.g., halogen substitution at benzofuran C-5) using:

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

- Animal models : Administer via IV/PO routes in rodents; collect plasma at timed intervals .

- Bioanalysis : LC-MS/MS to measure Cmax, Tmax, and AUC .

- Tissue distribution : Sacrifice animals post-dose; quantify compound in brain/liver via homogenization and extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products